2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to almost white powder or crystalline solid with a melting point of 104-109°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
It’s known that boronic acids are often used in the synthesis of various bioactive compounds, suggesting a broad range of potential targets .
Mode of Action
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a reactant used for functionalization via lithiation and reaction with electrophiles . It’s also used in selective rhodium-catalyzed conjugate addition reactions . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.
Biochemical Pathways
It’s known that boronic acids can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, suggesting that this compound could potentially influence a variety of biochemical pathways.
Result of Action
It’s known to be used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents , suggesting that it may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues. Additionally, this compound can act as a ligand for various metal catalysts, enhancing their reactivity and selectivity in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for fine-tuned regulation of enzyme activity. Additionally, this compound can act as a competitive inhibitor for substrates that bind to the same active site. It also influences gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of boronic acid and other degradation products. These degradation products can have different biochemical properties and may affect cellular processes differently. In in vitro and in vivo studies, the long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the overall efficacy and safety of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects. The distribution pattern can influence the overall efficacy and toxicity of this compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it can accumulate in the cytoplasm, where it inhibits enzymes and affects cellular metabolism. The subcellular localization can significantly impact the biochemical properties and overall efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-fluoro-5-(trifluoromethyl)benzene followed by reaction with a boron source such as trimethyl borate or boron tribromide . The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale lithiation reactions followed by boronation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Palladium Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of inhibitors for biological targets such as enzymes and proteins.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups enhance the reactivity of the boronic acid in cross-coupling reactions, making it a valuable reagent for synthesizing highly functionalized biaryl compounds .
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHVVLFCTMTYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376881 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-96-7 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352535-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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